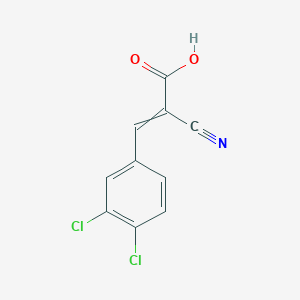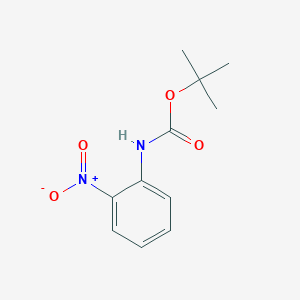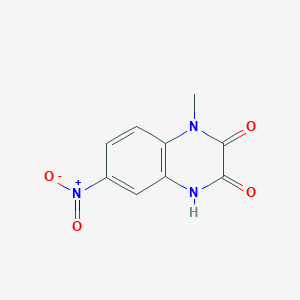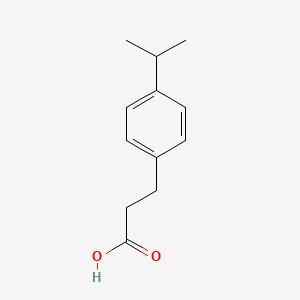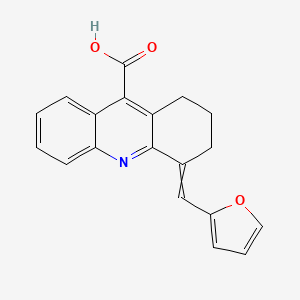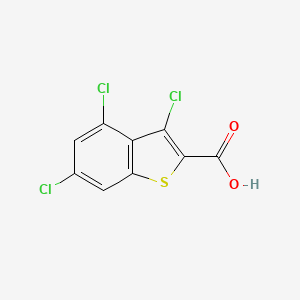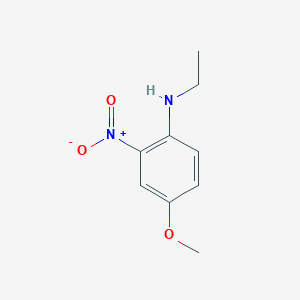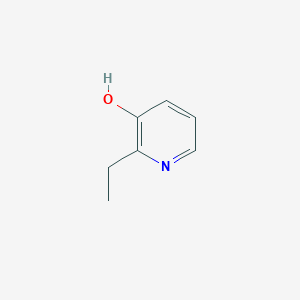
2-Ethylpyridin-3-ol
概要
説明
2-Ethylpyridin-3-ol is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a hydroxyl group at the third position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylpyridine with an oxidizing agent to introduce the hydroxyl group at the third position. Another method includes the use of Grignard reagents, where 2-ethylpyridine N-oxide is treated with a Grignard reagent followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the desired product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: 2-Ethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-ethylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethyl-3-pyridone, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
2-Ethylpyridin-3-ol has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
作用機序
The mechanism of action of 2-Ethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
2-Methylpyridin-3-ol: Similar structure with a methyl group instead of an ethyl group.
2-Propylpyridin-3-ol: Similar structure with a propyl group instead of an ethyl group.
3-Hydroxypyridine: Lacks the ethyl group but has a hydroxyl group at the third position.
Uniqueness: 2-Ethylpyridin-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-ethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-7(9)4-3-5-8-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJVUZSNXUNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397114 | |
| Record name | 2-ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-02-5 | |
| Record name | 2-Ethyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61893-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action for Ethylmethylhydroxypyridine in the context of cerebrovascular diseases?
A1: Ethylmethylhydroxypyridine (EMHPS) exhibits a multifaceted mechanism of action against cerebrovascular diseases, primarily targeting oxidative stress, membrane stability, and energy metabolism within the brain. [, ] Research suggests that EMHPS acts as an antioxidant, scavenging free radicals and protecting neuronal cells from oxidative damage caused by ischemia. [, ] Additionally, it displays membrane-protective properties, stabilizing cell membranes and preventing lipid peroxidation. [] This contributes to improved cellular integrity and function, particularly in the context of hypoperfusion and ischemic events. Furthermore, EMHPS has been shown to enhance energy metabolism in the brain, promoting glucose utilization and ATP synthesis, thereby supporting neuronal survival and function under stressful conditions. []
Q2: How does the development of new dosage forms for Ethylmethylhydroxypyridine contribute to its therapeutic potential?
A2: The development of advanced dosage forms, such as matrix tablets, for Ethylmethylhydroxypyridine (EMHPS) presents a significant advancement in optimizing its therapeutic efficacy. [] Traditional dosage forms often lead to fluctuating plasma concentrations, requiring multiple daily doses and potentially causing side effects. Matrix tablets, on the other hand, facilitate a controlled and sustained release of EMHPS over an extended period. [] This results in more stable drug levels in the bloodstream, ensuring prolonged therapeutic activity while minimizing the risk of adverse effects. [] The ability to achieve consistent drug delivery with a once-daily regimen also improves patient compliance, leading to better treatment outcomes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
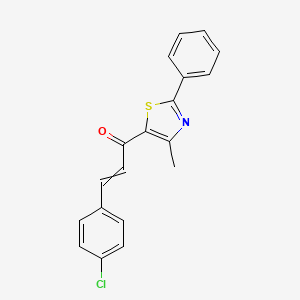
![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)



